molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9

Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate

Cat. No. B170257
M. Wt: 193.2 g/mol
InChI Key: KKPLKAYMSAGGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063099B2

Procedure details

Boron trifluoride diethyl etherate (7.10 mmol) is added dropwise to a mixture of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-5-carboxylic acid methyl ester (3.38 mmol) in THF (10 mL) to keep the temperature below 5° C. After 20 min sodium borohydride (7.10 mmol) is added and the mixture is stirred at 5° C. for 90 min. EtOAc (6.0 mL) and aq. HCl (1.0 M, 6.0 mL) are added dropwise. The mixture is made basic by addition of aq. Na2CO3 solution, the layers are separated and the aq. layer is extracted with EtOAc. The combined organic layers are dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (heptane to heptane/EtOAc 3/7). LC-MS: tR=0.90 min; [M+CH3CN+H]+=235.3.
Quantity
7.1 mmol
Type
reactant
Reaction Step One
Quantity
3.38 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[CH3:10][O:11][C:12]([C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[O:23][CH2:22][C:21](=O)[NH:20][C:19]=12)=[O:13].[BH4-].[Na+].Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.CCOC(C)=O>[CH3:10][O:11][C:12]([C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[O:23][CH2:22][CH2:21][NH:20][C:19]=12)=[O:13] |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
Quantity
7.1 mmol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
3.38 mmol
Type
reactant
Smiles
COC(=O)C=1C=CC=C2C1NC(CO2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.1 mmol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 5° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(=O)C=1C=CC=C2C1NCCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.